

Application Note: Synthesis of Vinyl Bromide via Dehydrobromination of 1,1-Dibromoethane

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Compound of Interest

Compound Name: 1,1-Dibromoethane

Cat. No.: B1583053

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Abstract

This application note provides a detailed protocol for the synthesis of vinyl bromide, a valuable monomer and reagent in organic synthesis, using **1,1-dibromoethane** as a readily available precursor. The synthesis is achieved through a base-induced elimination reaction (dehydrobromination). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Vinyl bromide (bromoethene) is a key building block in organic chemistry, primarily utilized in the production of flame retardants, polymers, and as a precursor for various organometallic reagents.^[1] The synthesis of vinyl bromide can be accomplished through several routes, including the dehydrobromination of dibromoethanes. While the dehydrobromination of 1,2-dibromoethane is a commonly cited method, the use of **1,1-dibromoethane** as a starting material offers an alternative pathway. This application note details a laboratory-scale procedure for the dehydrobromination of **1,1-dibromoethane** to yield vinyl bromide. The reaction proceeds via an E2 elimination mechanism, where a strong base, such as potassium hydroxide in an alcoholic solvent, facilitates the removal of a hydrogen and a bromine atom from adjacent carbons.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of vinyl bromide from **1,1-dibromoethane**.

Parameter	Value	Reference
Reactant	1,1-Dibromoethane	
Molecular Weight	187.86 g/mol	
Product	Vinyl Bromide	
Molecular Weight	106.95 g/mol	[1]
Boiling Point	15.8 °C	[1]
Density	1.52 g/cm³ (at 20 °C)	
Reaction		
Theoretical Yield	Based on starting material	
Expected Yield	60-70% (estimated)	
Reagents		
Potassium Hydroxide	56.11 g/mol	
Ethanol	46.07 g/mol	

Experimental Protocol

Materials:

- **1,1-Dibromoethane** (98% purity)
- Potassium hydroxide (KOH) pellets (≥85%)
- Ethanol (95% or absolute)
- Ice
- Water (distilled or deionized)

- Drying agent (e.g., anhydrous calcium chloride)

Equipment:

- Three-necked round-bottom flask (500 mL)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Distillation apparatus (including a receiving flask cooled in an ice bath)
- Separatory funnel
- Standard laboratory glassware

Safety Precautions:

- Work in a well-ventilated fume hood.
- Vinyl bromide is a flammable gas and a suspected carcinogen. Handle with extreme care.
- **1,1-Dibromoethane** is harmful if swallowed or inhaled.
- Potassium hydroxide is corrosive.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

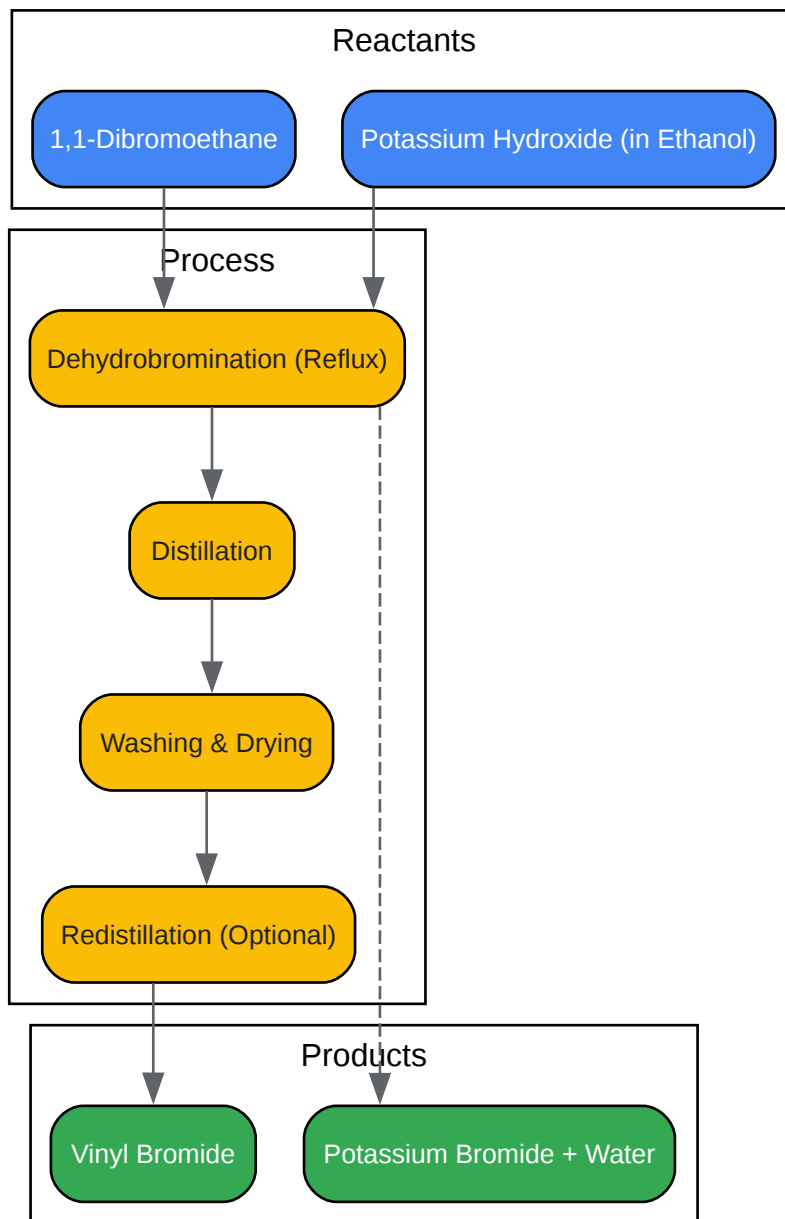
- Preparation of Alcoholic Potassium Hydroxide: In the 500 mL three-necked round-bottom flask, dissolve 56 g (1.0 mol) of potassium hydroxide in 200 mL of ethanol with gentle warming and stirring.

- **Reaction Setup:** Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- **Addition of **1,1-Dibromoethane**:** Heat the alcoholic KOH solution to a gentle reflux. From the dropping funnel, add 94 g (0.5 mol) of **1,1-dibromoethane** dropwise to the refluxing solution over a period of 1-2 hours.
- **Reaction:** After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.
- **Distillation of Vinyl Bromide:** The vinyl bromide formed will distill from the reaction mixture due to its low boiling point (15.8 °C). The vapors should be passed through the reflux condenser (with cold water circulating) and collected in a receiving flask cooled in an ice-salt bath.
- **Workup:** After the reaction is complete, the collected distillate will contain vinyl bromide and some ethanol. Wash the crude product with an equal volume of ice-cold water in a pre-chilled separatory funnel to remove the ethanol.
- **Drying:** Separate the organic layer and dry it over a small amount of anhydrous calcium chloride.
- **Purification:** For higher purity, the vinyl bromide can be redistilled. Collect the fraction boiling at 15-16 °C.

Reaction Pathway and Workflow

The synthesis of vinyl bromide from **1,1-dibromoethane** proceeds through a dehydrobromination reaction, which is a type of elimination reaction. The workflow involves the reaction of the substrate with a strong base in an alcoholic solvent, followed by distillation and purification of the product.

Synthesis of Vinyl Bromide from 1,1-Dibromoethane



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Caption: Reaction workflow for the synthesis of vinyl bromide.

Discussion

The dehydrobromination of **1,1-dibromoethane** is an effective method for the preparation of vinyl bromide. The use of a strong base, such as potassium hydroxide, in an alcoholic solvent favors the E2 elimination pathway.^[2] It is important to control the reaction temperature and the

rate of addition of the **1,1-dibromoethane** to prevent side reactions, such as the formation of acetylene through a second dehydrobromination. The low boiling point of vinyl bromide allows for its convenient removal from the reaction mixture by distillation as it is formed, which helps to drive the equilibrium towards the product. The subsequent washing and drying steps are crucial for removing impurities, primarily the ethanol solvent. For applications requiring high purity, a final fractional distillation is recommended.

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References

- 1. Vinyl bromide - Wikipedia [en.wikipedia.org]
- 2. What final product will form when alcoholic KOH is treated with 1,1- dirbomoethane ? [allen.in]
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